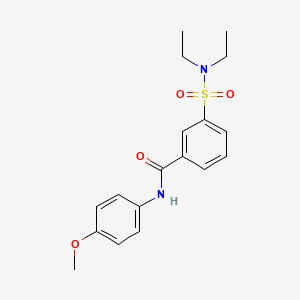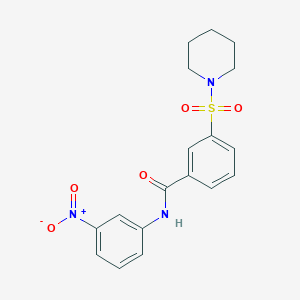![molecular formula C23H20N2O5S B3559172 N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide](/img/structure/B3559172.png)
N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzamide core with acetylphenyl and sulfamoyl groups attached, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminobenzamide with acetic anhydride to introduce the acetyl groups. This is followed by the sulfonation of the intermediate product using chlorosulfonic acid to attach the sulfamoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzamides or other substituted derivatives.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-acetylphenyl)benzamide: Lacks the sulfamoyl group, making it less versatile in certain applications.
N-(4-acetylphenyl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide: Contains additional cyanoethyl groups, which may alter its reactivity and applications.
Uniqueness
N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide stands out due to its combination of acetyl and sulfamoyl groups, providing a unique set of chemical properties and reactivity. This makes it a valuable compound for specialized research and industrial applications.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-[(4-acetylphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-15(26)17-6-10-20(11-7-17)24-23(28)19-4-3-5-22(14-19)31(29,30)25-21-12-8-18(9-13-21)16(2)27/h3-14,25H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPJSMZISWRXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B3559097.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B3559100.png)


![3-[(benzylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3559126.png)


![N-(3-hydroxyphenyl)-3-{[(3-hydroxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3559150.png)
![3-{[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3559169.png)

![2-Amino-6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4-(propan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B3559177.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B3559190.png)
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide](/img/structure/B3559199.png)

